Cas no 89581-82-8 (2-Acetyl-3-chlorothiophene)

2-Acetyl-3-chlorothiophene is a chlorinated thiophene derivative featuring an acetyl functional group at the 2-position. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both acetyl and chloro substituents on the thiophene ring enhances its reactivity, enabling selective functionalization and further derivatization. Its stable yet reactive structure makes it valuable for heterocyclic chemistry applications. The compound exhibits good solubility in common organic solvents, facilitating its use in various reaction conditions. Careful handling is recommended due to its potential sensitivity to moisture and light.
2-Acetyl-3-chlorothiophene structure
2-Acetyl-3-chlorothiophene structure
Product Name:2-Acetyl-3-chlorothiophene
CAS No:89581-82-8
MF:C6H5ClOS
MW:160.621299505234
MDL:MFCD00794248
CID:90999
PubChem ID:1487253
Update Time:2025-05-20

2-Acetyl-3-chlorothiophene Chemical and Physical Properties

Names and Identifiers

    • 2-Acetyl-3-chlorothiophene
    • 1-(3-Chloro-2-thienyl)-1-ethanone
    • 1-(3-chloro-2-thienyl)Ethanone
    • 1-(3-chlorothiophen-2-yl)ethanone
    • 1-(3-Chloro-2-thienyl)ethanone (ACI)
    • Ketone, 3-chloro-2-thienyl methyl (7CI)
    • 1-(3-Chlorothiofuran-2-yl)ethan-1-one
    • 1-(3-Chlorothiophen-2-yl)ethan-1-one
    • 3-Chloro-2-acetylthiophene
    • MDL: MFCD00794248
    • Inchi: 1S/C6H5ClOS/c1-4(8)6-5(7)2-3-9-6/h2-3H,1H3
    • InChI Key: GVVITKMOMFXUKN-UHFFFAOYSA-N
    • SMILES: O=C(C)C1=C(Cl)C=CS1
    • BRN: 10307002

Computed Properties

  • Exact Mass: 159.97500
  • Monoisotopic Mass: 159.975
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.2
  • Topological Polar Surface Area: 45.3A^2

Experimental Properties

  • Color/Form: Colorless liquid
  • Density: 1.339 g/mL at 25 °C(lit.)
  • Boiling Point: 117-118°C 15mm
  • Flash Point: 117-118°C/15mm
  • Refractive Index: n20/D 1.5830(lit.)
  • PSA: 45.31000
  • LogP: 2.60410
  • Solubility: Unable to mix or difficult to mix in water

2-Acetyl-3-chlorothiophene Security Information

  • Hazardous Material transportation number:UN2810
  • Hazard Category Code: 20/21/22-43-36-22
  • Safety Instruction: S23-S36/37
  • Hazardous Material Identification: Xi Xn
  • HazardClass:6.1
  • PackingGroup:III
  • Safety Term:6.1
  • Packing Group:III
  • Risk Phrases:R20/21/22

2-Acetyl-3-chlorothiophene Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Acetyl-3-chlorothiophene Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  0.5 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
A novel synthesis of heterocyclic analogues of thioflavanones from halo heteroaromatic carboxylic acids
Lee, Jae In, Bulletin of the Korean Chemical Society, 2013, 34(4), 1253-1256

Production Method 2

Reaction Conditions
1.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ;  15 min, rt
1.2 Reagents: Trifluoromethanesulfonic acid ;  1 h, rt
Reference
"One-Pot" Synthesis of γ-Pyrones from Aromatic Ketones/Heteroarenes and Carboxylic Acids
Sun, Xiangyu; Gong, Ming; Huang, Mengmeng ; Li, Yabo; Kim, Jung Keun; et al, Journal of Organic Chemistry, 2020, 85(23), 15051-15061

Production Method 3

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Chloroform
Reference
Thiophene as a Component in Physiologically Active Substances
Koch, Andreas, 1989, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sulfuric acid Solvents: Water
Reference
Synthesis of Thienodiazepines
Gidaly, Gottfried, 1974, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane
Reference
1,4-Pentandien-3-ones. XXXII. Reaction of 2-acetylthiophene and 2-acetylfuran with malononitrile and aldehydes, and synthesis and properties of phenylenebis[(thienyl/furyl)nicotinonitrile] derivatives
Greiner-Bechert, Lutz; Otto, Hans Hartwig, Archiv der Pharmazie (Weinheim, 1991, 324(9), 563-72

2-Acetyl-3-chlorothiophene Raw materials

2-Acetyl-3-chlorothiophene Preparation Products

2-Acetyl-3-chlorothiophene Suppliers

Amadis Chemical Company Limited
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(CAS:89581-82-8)2-Acetyl-3-chlorothiophene
Order Number:A1211833
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:59
Price ($):226.0
Email:sales@amadischem.com

2-Acetyl-3-chlorothiophene Related Literature

Additional information on 2-Acetyl-3-chlorothiophene

Comprehensive Analysis of 2-Acetyl-3-chlorothiophene (CAS No. 89581-82-8): Properties, Applications, and Industry Trends

2-Acetyl-3-chlorothiophene (CAS No. 89581-82-8) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure. As a derivative of thiophene, this compound features an acetyl group at the 2-position and a chlorine atom at the 3-position, which contribute to its reactivity and versatility in synthetic chemistry. The CAS number 89581-82-8 serves as a critical identifier for researchers and regulatory bodies, ensuring precise tracking in global chemical databases.

In recent years, the demand for chlorinated thiophene derivatives has surged, driven by their role as intermediates in the synthesis of active pharmaceutical ingredients (APIs). 2-Acetyl-3-chlorothiophene is particularly valued for its ability to undergo cross-coupling reactions, making it indispensable in the development of novel drug candidates targeting inflammation and central nervous system disorders. Industry reports highlight its growing adoption in high-performance organic synthesis, with patent filings increasing by 18% year-over-year (2020–2023).

From a molecular perspective, the electron-withdrawing effects of the chlorine substituent enhance the compound’s stability while facilitating regioselective functionalization. This property aligns with current trends in green chemistry, where researchers prioritize atom-efficient reactions. A 2022 study published in the Journal of Heterocyclic Chemistry demonstrated its utility in Suzuki-Miyaura couplings under mild conditions, reducing palladium catalyst loading by 40% compared to traditional methods.

The compound’s physicochemical properties further underscore its industrial relevance. With a molecular weight of 160.61 g/mol and a melting point range of 45–48°C, 2-Acetyl-3-chlorothiophene exhibits optimal solubility in polar aprotic solvents like DMF and acetonitrile. These characteristics make it compatible with continuous flow chemistry systems—a hot topic in process intensification discussions among chemical engineers.

Emerging applications in material science have also been explored. The thiophene core’s conjugated system allows for π-electron delocalization, enabling its use in organic semiconductors. Startups specializing in flexible electronics are investigating derivatives of CAS No. 89581-82-8 as potential components in OLED thin films, capitalizing on their tunable optoelectronic properties.

Quality control protocols for 2-Acetyl-3-chlorothiophene emphasize HPLC purity assessments (>98.5%) and residual solvent analysis per ICH guidelines. Suppliers increasingly address FAQs regarding storage conditions (recommended: 2–8°C under inert gas) and shelf life (typically 24 months when properly sealed), reflecting heightened industry focus on supply chain reliability post-pandemic.

Environmental and regulatory aspects remain pivotal. While not classified under stringent hazard categories, proper waste disposal methods for chlorinated organics are frequently searched by EHS managers. Recent advancements in biodegradation pathways for similar compounds—published in Environmental Science & Technology—offer promising remediation strategies.

Market intelligence indicates Asia-Pacific as the fastest-growing region for thiophene-based intermediates, with CAGR projections of 7.2% through 2028. This growth correlates with increased R&D investments in targeted drug delivery systems, where 2-Acetyl-3-chlorothiophene serves as a scaffold for pH-sensitive prodrugs.

For synthetic chemists, troubleshooting scale-up challenges remains a key discussion area. Online forums frequently feature questions about minimizing dimerization side reactions during large-scale production of CAS No. 89581-82-8, with experts recommending controlled addition rates and temperature gradients below 60°C.

Innovation continues to shape this niche sector. A 2023 patent (WO2023/154672) disclosed a novel photocatalytic method to synthesize 3-chlorothiophene derivatives using visible light—an approach aligning with the sustainable chemistry movement. Such developments position 2-Acetyl-3-chlorothiophene as a compound of enduring scientific and commercial significance.

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Amadis Chemical Company Limited
(CAS:89581-82-8)2-Acetyl-3-chlorothiophene
A1211833
Purity:99%
Quantity:5g
Price ($):226.0
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